1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine -

1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-4487506
CAS Number:
Molecular Formula: C20H13F4N3
Molecular Weight: 371.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently undergoing phase 2 clinical trials for treating Cushing's syndrome. []
  • Relevance: While CORT125134 shares the 4-fluorophenyl and trifluoromethyl substituents with the target compound, 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, it features a distinct hexahydro-1H-pyrazolo[3,4-g]isoquinoline core structure. This difference highlights the structural diversity explored in the development of GR antagonists. []

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound is characterized by its crystal structure, revealing the formation of intricate double chains through N-H…N, C-H…N, and C-H…π(arene) hydrogen bonds. These chains create cavities within the crystal lattice. []
  • Relevance: Similar to 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this compound belongs to the pyrazolo[3,4-b]pyridine class. It features a 2-fluorophenyl group at position 4 and a 1H-indol-1-yl group at position 6, differing from the 4-methylphenyl and trifluoromethyl substituents of the target compound. This comparison underscores the structural variability within the pyrazolo[3,4-b]pyridine family. []

Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Compound Description: This compound, characterized by its crystal structure, exhibits a near-planar fused pyrazole and pyridine ring system. The crystal packing is influenced by C—H⋯π interactions. []
  • Relevance: Both this compound and 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine share the fundamental pyrazolo[3,4-b]pyridine framework. Notably, this compound features a 4-methoxyphenyl group at position 6 and a methylsulfanyl group at position 4, highlighting the diverse range of substituents possible within this chemical class. []

5-(6-Hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP)

  • Compound Description: HMBPP is synthesized through a unique ring-opening and ring-closure reaction sequence. Its chemical structure has been elucidated using spectral analysis, and its properties, including stability and reactivity, have been investigated through computational studies. []

1,1’-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one)

  • Compound Description: This compound is synthesized through a multistep reaction involving diazotization. Its structure is confirmed using various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry. []
  • Relevance: This compound stands out due to its bis-pyrazolo[3,4-b]pyridine structure, connected by a 1,4-phenylene linker. Each pyrazolo[3,4-b]pyridine unit bears resemblance to the target compound, 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, particularly in the substitution pattern with a methyl group at position 6. This comparison emphasizes the potential for developing dimeric structures based on the pyrazolo[3,4-b]pyridine scaffold. []

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 acts as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. Studies suggest that it induces vasodilation in ovine pulmonary arteries partly by stimulating the sodium pump, independent of its cGMP activation. []
  • Relevance: BAY 41-2272 shares the pyrazolo[3,4-b]pyridine core structure with 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. It features a 2-fluorobenzyl substituent at position 1 and a 5-cyclopropyl-pyrimidin-4-ylamine group at position 3, demonstrating the diverse range of substituents and their potential impact on biological activity. []

4‐(4‐Fluor­ophen­yl)‐3‐methyl‐6‐oxo‐1‐phenyl‐4,5,6,7‐tetra­hydro‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonitrile

  • Compound Description: This compound is synthesized using microwave irradiation and is structurally characterized by its distorted envelope conformation of the tetrahydropyridine ring. []
  • Relevance: Sharing the 4-fluorophenyl substituent and a phenyl ring at N1 with 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this compound differs by having a tetrahydro-pyridinone moiety instead of the aromatic pyridine ring. This structural variation highlights the exploration of partially saturated derivatives of pyrazolo[3,4-b]pyridines. []

6-(4-Bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine & 3-(4-Nitrophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: These two compounds are studied for their distinct supramolecular aggregation patterns influenced by hydrogen bonding interactions. []
  • Relevance: The first compound, with its dihydro-pyridine ring, presents a structural variation compared to the fully aromatic pyrazolo[3,4-b]pyridine system found in 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The second compound, while having the fully aromatic system, highlights the potential for diverse substitution patterns by featuring a 4-nitrophenyl group at position 3 and a phenyl group at position 4. []

1-(Benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine (6b)

  • Compound Description: Compound 6b, a polyfunctionalized pyrazolo[3,4-b]pyridine, demonstrates potent in vitro cytotoxic activity against NALM-6, SB-ALL, and MCF-7 cancer cell lines. Its activity is comparable to the standard drug doxorubicin. Molecular modeling suggests its potential interaction with the Aurora-A kinase enzyme. []

2-(3-(4-Chlorophenyl)-4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzo[d]thiazole (12c)

  • Compound Description: This fluorinated pyrazolo[3,4-b]pyridine derivative exhibits notable in vitro cytotoxic activity against NALM-6, SB-ALL, and MCF-7 cancer cell lines. []

Oxadiazole Functionalized Pyrazolo[3,4-b]pyridine Derivatives (6a-n)

  • Compound Description: These derivatives, synthesized from 6-thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, were evaluated for their anticancer activity against HeLa, COLO 205, HepG2, and MCF7 cancer cell lines. Compounds 6i, 6m, and 6n exhibited noteworthy anticancer activity at micromolar concentrations. []
  • Relevance: While the specific structures of derivatives 6a-n are not fully detailed, their description as "oxadiazole functionalized pyrazolo[3,4-b]pyridine derivatives" implies they share the core pyrazolo[3,4-b]pyridine scaffold with 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The presence of a trifluoromethyl group and the exploration of various substituents, including oxadiazole moieties, underscores the diverse structural modifications within this class and their potential for developing anticancer agents. []

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (2)

  • Compound Description: Compound 2 serves as a versatile precursor for synthesizing diverse polyheterocyclic ring systems, including pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine and pyrido[2′,3′:3,4]pyrazolo[5,1-c]triazine derivatives. These derivatives have potential antibacterial properties. []
  • Relevance: While not a direct analogue, Compound 2 shares the core pyrazolo[3,4-b]pyridine structure with 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. This highlights the use of pyrazolo[3,4-b]pyridines as building blocks for creating more complex structures with potentially valuable biological activities. []

4-Carbohydrazide Derivatives of 1H-pyrazolo[3,4-b]pyridine

  • Compound Description: These derivatives, characterized by a carbohydrazide substituent at position 4 of the pyrazolo[3,4-b]pyridine ring, were synthesized and evaluated for their in vitro trypanocidal activity against Trypanosoma cruzi. []

6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acids

  • Compound Description: This series of compounds, synthesized from 5-amino-3-methyl-1-phenyl-1H-pyrazole, were evaluated for their antibacterial activity. The presence of a carboxylic acid group at position 4 and variations in the aryl group at position 6 allowed for structure-activity relationship studies. []
  • Relevance: The compounds in this series, including 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, share the pyrazolo[3,4-b]pyridine core structure and often feature aryl substituents at position 6. These similarities underscore the significance of this scaffold in medicinal chemistry and its potential for antimicrobial drug development. []

1-Protected-1H-pyrazolo[3,4-b]pyridines and 1H-pyrazolo[3,4-b]pyridin-6(7H)-ones

  • Compound Description: This study focuses on preparing and modifying 1-protected-1H-pyrazolo[3,4-b]pyridines, particularly investigating the removal of protecting groups and exploring the reactivity of the resulting compounds. []
  • Relevance: While specific compounds are not explicitly named, the focus on 1-protected derivatives is relevant. This suggests the importance of modifying the N1 position in pyrazolo[3,4-b]pyridines, a feature also present in 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, and highlights the potential for developing prodrugs or analogues with modified pharmacological properties. []

1-Benzoyl-4-(4-aroyl/aroyloxy methyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo [3,4-b] pyridine-5-carbonitrile Derivatives

  • Compound Description: This series of compounds was synthesized and screened for antibacterial and antifungal activity against various pathogenic strains. Compounds 3c, 3f, 3h, 3i, 3n, 3o, and 3p exhibited good antibacterial activity, while compounds 3b, 3e, 3g, 3i, and 3p demonstrated better antifungal activity. []
  • Relevance: Although specific structures are not fully disclosed, their description indicates a shared pyrazolo[3,4-b]pyridine core with 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The variations in substituents at positions 1, 3, and 4 highlight the exploration of diverse structural modifications for enhancing antimicrobial activity within this class. []

3-Methyl-6-(aryl)-1-phenyl-1H-pyrazolo(3,4-b)pyridine Derivatives

  • Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity, exploring the impact of different aryl substituents at position 6 on their biological properties. []
  • Relevance: Sharing the core pyrazolo[3,4-b]pyridine scaffold and a phenyl group at N1 with 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, these derivatives demonstrate the continued interest in modifying the 6-aryl substituent for optimizing biological activity. []

N(7)-Benzyl-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-diones

  • Compound Description: Four related compounds, all featuring an N(7)-benzyl substituent and a spiro-cyclohexane-2',6'-dione moiety, were synthesized and their crystal structures were analyzed. The study highlights the significant impact of subtle substituent changes on the crystal packing and hydrogen-bonding patterns. [, , , ]
  • Relevance: These compounds, while structurally distinct due to the tetrahydro-pyridine ring and the spiro-cyclohexane-dione moiety, emphasize the relevance of N7 substitution in pyrazolo[3,4-b]pyridines, a feature shared with 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The variations in benzyl substituents in these compounds provide insights into the potential influence of such modifications on the target compound's properties. [, , , ]

N(7)-alkoxybenzyl-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-diones

  • Compound Description: This study explores four related derivatives, each featuring an N(7)-alkoxybenzyl substituent and a spiro-cyclohexane-2',6'-dione moiety. The research focuses on their hydrogen-bonded supramolecular structures, revealing diverse aggregation modes (zero, one, two, or three dimensions) depending on the alkoxybenzyl substituent. []
  • Relevance: Similar to the previous category, these compounds highlight the structural diversity achievable through modifications at the N7 position of the pyrazolo[3,4-b]pyridine scaffold, a position also substituted in 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The varying degrees of supramolecular aggregation observed based on alkoxybenzyl substitutions provide insights into potential structure-property relationships relevant to the target compound. []

Bis-pyrazolo[3,4-b]pyridine, Bis-thieno[2,3-b]pyridine, Bis-1,3,4-thiadiazole, and Bis-thiophene Derivatives

  • Compound Description: This study focuses on synthesizing and evaluating the antimicrobial activity of various bis-heterocyclic compounds, including those with two pyrazolo[3,4-b]pyridine, thieno[2,3-b]pyridine, 1,3,4-thiadiazole, or thiophene units linked together. []
  • Relevance: Similar to the previous examples of bis-pyrazolo[3,4-b]pyridines, this study highlights the feasibility of creating dimeric structures based on the pyrazolo[3,4-b]pyridine scaffold, relevant to the potential development of analogues of 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine with altered physicochemical and biological properties. []

6-Trifluoromethyl and 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines

  • Compound Description: This study focuses on the regiospecific synthesis of 6-trifluoromethyl and 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. It emphasizes achieving regioselective control in the synthesis of these compounds, which is crucial for structure-activity relationship studies and drug development. []
  • Relevance: The target compound, 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, features a trifluoromethyl group at position 4. This study highlights the importance of regioselectivity in introducing the trifluoromethyl group, as the presence of this substituent at different positions can significantly impact the compound's properties and biological activity. []

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid Ethyl Ester

  • Compound Description: This compound serves as an essential intermediate in the synthesis of apixaban, an anticoagulant drug. Its X-ray powder diffraction data are reported, providing valuable information about its solid-state structure. []
  • Relevance: While structurally distinct due to the presence of a tetrahydropyridine ring and a different fusion pattern compared to 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this compound highlights the broader utility of pyrazolopyridine derivatives in medicinal chemistry and their application in synthesizing clinically relevant drugs. []

1-Aryl-3-heteroaryl-1H-pyrazolo[3,4-b]quinoxalines

  • Compound Description: This study focuses on synthesizing a new class of 1-aryl-3-heteroaryl-1H-pyrazolo[3,4-b]quinoxalines. These compounds incorporate a fused quinoxaline ring system, adding another layer of structural complexity to the pyrazolopyridine scaffold. [, ]
  • Relevance: While these compounds differ from 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine by having a quinoxaline ring, they illustrate the broader structural diversity attainable through modifications and expansions of the pyrazolopyridine core, potentially leading to compounds with distinct biological activities. [, ]

4-Amino-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (4)

  • Compound Description: This aldehyde is a key intermediate in the synthesis of novel pyrazolo[3,4-h][1,6]naphthyridine derivatives via Friedlander condensation reactions. These reactions utilize the aldehyde functionality to create a fused pyridine ring, expanding the heterocyclic core. []
  • Relevance: This compound highlights the use of pyrazolo[3,4-b]pyridine derivatives, similar to 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, as building blocks for constructing more complex heterocyclic systems. []

6-Amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines

  • Compound Description: This study describes the synthesis of novel 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, representing a new class of heterocyclic compounds. These compounds feature a fused imidazole ring, expanding the structural complexity of the pyrazolopyridine core. []
  • Relevance: These compounds, while structurally distinct from 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, demonstrate the versatility of pyrazolopyridine derivatives as starting materials for creating diverse heterocyclic systems, potentially leading to compounds with a wide range of biological activities. []

3-Ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (11)

  • Compound Description: This compound, identified through high-throughput screening, acts as a human eosinophil phosphodiesterase (PDE) inhibitor. []
  • Relevance: Compound 11's structure, while featuring a tetrahydropyridine ring and a different fusion pattern compared to 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, is relevant as it also possesses a 4-fluorophenyl substituent. This suggests the potential importance of this substituent for interacting with PDE enzymes. Further investigation into the structure-activity relationship of 1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine regarding PDE inhibition might be of interest. []

Properties

Product Name

1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

1-(4-fluorophenyl)-6-(4-methylphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

Molecular Formula

C20H13F4N3

Molecular Weight

371.3 g/mol

InChI

InChI=1S/C20H13F4N3/c1-12-2-4-13(5-3-12)18-10-17(20(22,23)24)16-11-25-27(19(16)26-18)15-8-6-14(21)7-9-15/h2-11H,1H3

InChI Key

RXKRNNOCMTVFAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.